2-amino-N-(cyclopropylmethyl)-4-methyl-N-propylpentanamide
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Overview
Description
2-amino-N-(cyclopropylmethyl)-4-methyl-N-propylpentanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include an amino group, a cyclopropylmethyl group, and a pentanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(cyclopropylmethyl)-4-methyl-N-propylpentanamide typically involves multi-step organic reactions. One common method involves the reaction of a suitable amine with a cyclopropylmethyl halide under basic conditions to form the cyclopropylmethylamine intermediate. This intermediate is then reacted with a 4-methyl-N-propylpentanoyl chloride in the presence of a base to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and bases like triethylamine or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(cyclopropylmethyl)-4-methyl-N-propylpentanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the pentanamide backbone can be reduced to form corresponding alcohols.
Substitution: The cyclopropylmethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted amides or thioamides.
Scientific Research Applications
2-amino-N-(cyclopropylmethyl)-4-methyl-N-propylpentanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-N-(cyclopropylmethyl)-4-methyl-N-propylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-(cyclopropylmethyl)-4-methyl-N-butylpentanamide
- 2-amino-N-(cyclopropylmethyl)-4-methyl-N-ethylpentanamide
- 2-amino-N-(cyclopropylmethyl)-4-methyl-N-isopropylpentanamide
Uniqueness
2-amino-N-(cyclopropylmethyl)-4-methyl-N-propylpentanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, making it a valuable compound for specific research and therapeutic applications.
Properties
Molecular Formula |
C13H26N2O |
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Molecular Weight |
226.36 g/mol |
IUPAC Name |
2-amino-N-(cyclopropylmethyl)-4-methyl-N-propylpentanamide |
InChI |
InChI=1S/C13H26N2O/c1-4-7-15(9-11-5-6-11)13(16)12(14)8-10(2)3/h10-12H,4-9,14H2,1-3H3 |
InChI Key |
UUSQNMNSVNMAPY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CC1CC1)C(=O)C(CC(C)C)N |
Origin of Product |
United States |
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